![molecular formula C14H11Cl2NOS B2782864 N-(3-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide CAS No. 306732-55-8](/img/structure/B2782864.png)
N-(3-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide
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Overview
Description
N-(3-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenyl group and a sulfanyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide typically involves the reaction of 3-chloroaniline with 4-chlorobenzenethiol in the presence of a suitable acylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common acylating agents used in this synthesis include acetic anhydride or acetyl chloride. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors can provide better control over reaction parameters, leading to a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that N-(3-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected strains are as follows:
Bacterial Strain | MIC (µg/mL) | Activity Level |
---|---|---|
Staphylococcus aureus | 10 | Moderate |
Escherichia coli | 15 | Moderate |
Pseudomonas aeruginosa | 20 | Weak |
These findings suggest potential for developing new antimicrobial agents based on this compound's structure.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies demonstrate that it can inhibit the growth of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. The presence of halogen substituents in its structure may enhance its biological efficacy by increasing reactivity towards specific cellular targets .
Biological Mechanisms
The mechanism of action for this compound involves interactions with molecular targets such as enzymes and receptors. It is hypothesized to inhibit certain enzyme activities by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate signal transduction pathways by interacting with cellular receptors, influencing various cellular functions.
Chemical Synthesis Applications
In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing more complex organic molecules. Its unique functional groups allow chemists to explore various reaction pathways, leading to the development of novel compounds with tailored properties .
Case Studies
Several case studies highlight the compound's applications:
-
Case Study 1: Antimicrobial Efficacy
A study assessed the compound's efficacy against multi-drug resistant bacterial strains. Results indicated that it could serve as a lead compound for developing new antibiotics effective against resistant pathogens. -
Case Study 2: Anticancer Research
In a series of experiments involving human cancer cell lines, this compound demonstrated potent cytotoxic effects, suggesting its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access . The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-3-(trifluoromethyl)benzamide
- 3-(4-chlorophenyl)-4-substituted pyrazole derivatives
Uniqueness
N-(3-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide is unique due to its specific structural features, such as the presence of both chlorophenyl and sulfanyl groups These features confer distinct chemical reactivity and biological activity compared to similar compounds
Biological Activity
N-(3-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a unique structure that contributes to its biological properties. The presence of both chlorophenyl and sulfanyl groups enhances its reactivity and interaction with biological targets. Its molecular formula is C8H8Cl2NOS, with a molecular weight of approximately 219.68 g/mol.
The biological activity of this compound is believed to involve interactions with specific enzymes or receptors, leading to modulation of various biological pathways. Preliminary studies suggest that the compound may inhibit certain enzymes, which could be responsible for its observed anticancer effects.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound, focusing on its cytotoxic effects against various cancer cell lines.
Case Studies and Findings
- Cytotoxicity Against Cancer Cell Lines :
- Mechanistic Insights :
- Antiproliferative Effects :
Antimicrobial Activity
In addition to its anticancer properties, this compound has been explored for antimicrobial effects:
- Bacterial Inhibition :
- Research indicates that the compound exhibits antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be comparable to standard antibiotics, suggesting potential as a therapeutic agent in treating bacterial infections.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally related compounds was conducted:
Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
---|---|---|
This compound | Low µM range | Comparable to standard antibiotics |
N-(3-fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide | Moderate | Higher MIC values |
N-(4-methylphenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide | High | Low MIC values |
This table illustrates that while this compound shows promising biological activity, other derivatives may exhibit enhanced or diminished effects depending on their structural modifications.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(4-chlorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NOS/c15-10-4-6-13(7-5-10)19-9-14(18)17-12-3-1-2-11(16)8-12/h1-8H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVCXRKCPPREIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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